
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid and is characterized by the presence of methoxy, hydroxy, and nitro functional groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-methoxy-4-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-methoxybenzoate to introduce the nitro group. This is followed by the hydrolysis of the ester group to form the corresponding carboxylic acid, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its bioactive functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-3-methoxy-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-methoxy-4-nitrobenzoate
- Methyl 2-hydroxy-4-nitrobenzoate
- Methyl 3-hydroxy-4-methoxybenzoate
Uniqueness
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61203-55-2 |
|---|---|
Formule moléculaire |
C9H9NO6 |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C9H9NO6/c1-15-8-6(10(13)14)4-3-5(7(8)11)9(12)16-2/h3-4,11H,1-2H3 |
Clé InChI |
FWSWUTDYNUWOPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1O)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


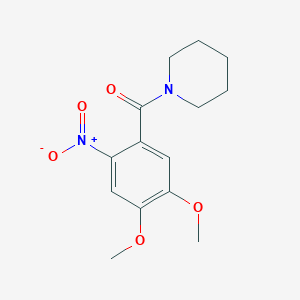
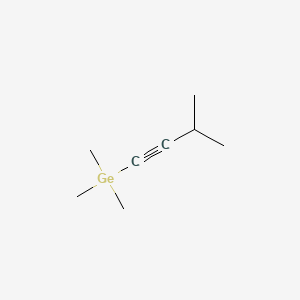
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
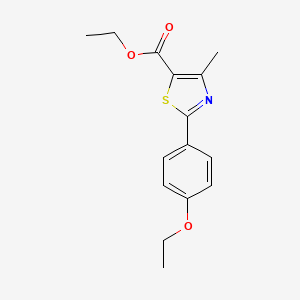
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)

![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
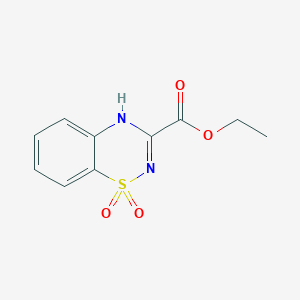
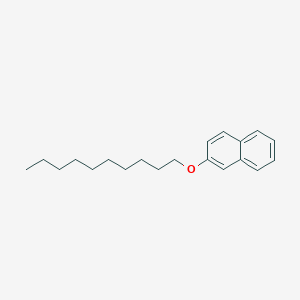
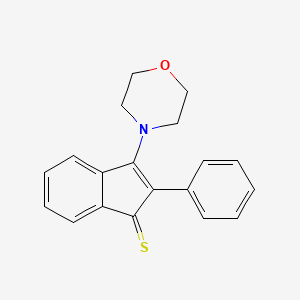
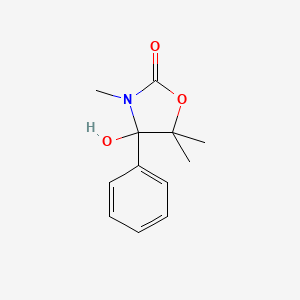
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
